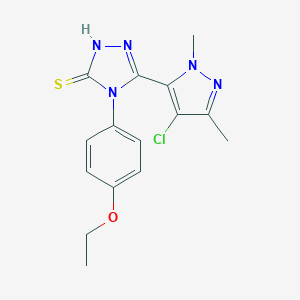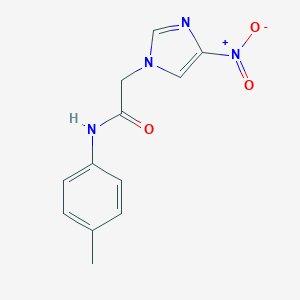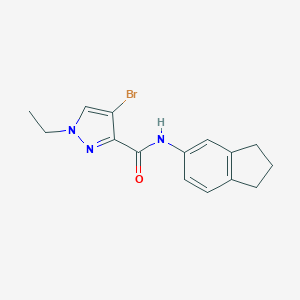![molecular formula C18H17F4NO3 B280033 N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as MTFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of various angiogenic factors, such as VEGF and FGF-2, and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. One area of interest is its potential use in the treatment of cancer, arthritis, and other inflammatory diseases. Another area of interest is its potential use as a tool for studying various biological processes, such as angiogenesis and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. One such method involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenol to form N-(4-methoxyphenyl)-4-aminobenzamide. This intermediate is then reacted with 2,2,3,3-tetrafluoropropyl methanesulfonate to form this compound.
Propiedades
Fórmula molecular |
C18H17F4NO3 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C18H17F4NO3/c1-25-15-8-6-14(7-9-15)23-16(24)13-4-2-12(3-5-13)10-26-11-18(21,22)17(19)20/h2-9,17H,10-11H2,1H3,(H,23,24) |
Clave InChI |
MDKZRSCICSLPLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)
![2-amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280021.png)
